N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216645-88-3
VCID: VC11864303
InChI: InChI=1S/C20H22FN3OS.ClH/c1-14-5-7-15(8-6-14)19(25)24(12-4-11-23(2)3)20-22-17-10-9-16(21)13-18(17)26-20;/h5-10,13H,4,11-12H2,1-3H3;1H
SMILES: CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride

CAS No.: 1216645-88-3

Cat. No.: VC11864303

Molecular Formula: C20H23ClFN3OS

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride - 1216645-88-3

Specification

CAS No. 1216645-88-3
Molecular Formula C20H23ClFN3OS
Molecular Weight 407.9 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide;hydrochloride
Standard InChI InChI=1S/C20H22FN3OS.ClH/c1-14-5-7-15(8-6-14)19(25)24(12-4-11-23(2)3)20-22-17-10-9-16(21)13-18(17)26-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Standard InChI Key YVKAQPMSPJDPAD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Canonical SMILES CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is defined by three primary subunits: a 6-fluoro-1,3-benzothiazol-2-yl group, a 4-methylbenzamide backbone, and a 3-(dimethylamino)propyl side chain, which is protonated as a hydrochloride salt. The benzothiazole ring system, a heterocyclic scaffold containing sulfur and nitrogen, is fluorinated at the 6-position to enhance electronic properties and bioavailability. The dimethylamino group introduces basicity, facilitating solubility in acidic environments, while the methylbenzamide moiety contributes to hydrophobic interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1216645-88-3
Molecular FormulaC20H23ClFN3OS\text{C}_{20}\text{H}_{23}\text{ClFN}_{3}\text{OS}
Molecular Weight407.9 g/mol
IUPAC NameN-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide; hydrochloride
SMILESCC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
InChIKeyYVKAQPMSPJDPAD-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride involves multi-step organic reactions, typically commencing with the preparation of the benzothiazole core. Fluorination at the 6-position is achieved via electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor™ under controlled conditions. Subsequent coupling of the benzothiazole intermediate with 4-methylbenzoyl chloride introduces the amide linkage, while the dimethylaminopropyl side chain is appended through nucleophilic substitution or reductive amination.

Critical to the synthesis is the purification of intermediates via column chromatography and recrystallization, ensuring high yields and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to verify structural integrity at each stage. For instance, 1H^1\text{H}-NMR confirms the presence of the dimethylamino group through singlet peaks at δ 2.2–2.4 ppm, while 19F^{19}\text{F}-NMR identifies the fluorine atom’s electronic environment.

Biological Activity and Mechanistic Insights

The compound’s biological activity stems from synergistic interactions between its structural components. Benzothiazole derivatives are well-documented for their antitumor properties, often acting as kinase inhibitors or intercalators of DNA. Fluorination enhances metabolic stability and membrane permeability, while the dimethylaminopropyl group facilitates interactions with negatively charged biological targets, such as phosphate groups in ATP-binding pockets.

Antimicrobial and Antiparasitic Activity

Though direct evidence is limited, the dimethylamino and fluorinated benzothiazole motifs are associated with antimicrobial effects. For example, ethacridine lactate derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria . This compound’s hydrochloride salt may disrupt microbial membranes or inhibit essential enzymes, though further studies are required to validate these mechanisms.

Applications in Medicinal Chemistry

The compound’s structural versatility positions it as a lead candidate for drug development. Its benzothiazole core is a privileged scaffold in oncology, exemplified by FDA-approved drugs like riluzole and pibrentasvir. Modifications to the dimethylamino side chain could optimize pharmacokinetic properties, such as half-life and tissue distribution. Additionally, the fluorine atom’s electronegativity may reduce cytochrome P450-mediated metabolism, prolonging systemic exposure.

Comparison with Structural Analogs

To contextualize its potential, Table 2 compares key features of N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide hydrochloride with related compounds.

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaTarget PathwayNotable Features
RiluzoleC8H5F3N2OS\text{C}_8\text{H}_5\text{F}_3\text{N}_2\text{OS}Glutamate modulationBenzothiazole; ALS treatment
PibrentasvirC57H65FN10O8S\text{C}_{57}\text{H}_{65}\text{FN}_{10}\text{O}_{8}\text{S}HCV NS5A inhibitionFluorinated; pan-genotypic activity
VC11864303 (This Compound)C20H23ClFN3OS\text{C}_{20}\text{H}_{23}\text{ClFN}_{3}\text{OS}Kinase inhibition (predicted)Dimethylamino group; enhanced solubility

This compound’s dimethylamino side chain distinguishes it from analogs, offering improved solubility and potential for central nervous system (CNS) penetration—a critical factor in treating glioblastoma or neuropathic pain.

Future Research Directions

Prospective studies should prioritize in vivo efficacy and toxicity profiling to advance this compound toward clinical trials. Synergistic combinations with existing chemotherapeutics, such as platinum agents or taxanes, could enhance therapeutic windows. Additionally, structural optimization—such as replacing the methyl group with halogens or heterocycles—may improve target selectivity and reduce off-site effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator